C.I. Disperse Red 177 CAS number 58051-98-2
C.I. Disperse Red 177 CAS number 58051-98-2
An In-Depth Technical Guide to C.I. Disperse Red 177
CAS Number: 58051-98-2 C.I. Number: 11122
This technical guide provides a comprehensive overview of C.I. Disperse Red 177, a monoazo dye belonging to the benzothiazole (B30560) heterocyclic class. The information is compiled for researchers, scientists, and professionals in drug development who may encounter this compound, primarily in the context of industrial chemistry, toxicology, or environmental science. While the compound is a widely used industrial colorant, publicly available data regarding its application in drug development or its interaction with specific biological signaling pathways is not available. Its primary relevance to this audience pertains to its chemical synthesis, analysis, and potential toxicological profile as an industrial chemical.
Chemical and Physical Properties
C.I. Disperse Red 177 is a synthetic organic compound characterized as a red powder or grain.[1] It is known for its high dyeing strength, bright color, and good fastness properties on synthetic fibers.[2] Key quantitative properties are summarized in the table below.
| Property | Value | References |
| CAS Registry Number | 58051-98-2 | |
| Molecular Formula | C₂₀H₁₈N₆O₄S | [2] |
| Molecular Weight | 438.46 g/mol | [3] |
| Appearance | Red powder / Red grain | [1] |
| Density | 1.39 g/cm³ | [4][5] |
| Boiling Point | 665.8 °C at 760 mmHg | [4] |
| Flash Point | 356.4 °C | [4] |
| Solubility | Insoluble in water | [6][7] |
| Synonyms | C.I. 11122, Disperse Red FRL, Disperse Red FTS | [8] |
Synthesis Protocols
The manufacturing of C.I. Disperse Red 177 involves a classic azo coupling reaction. The general process is the diazotization of 6-Nitrobenzo[d]thiazol-2-amine, which is then coupled with N-(2-cyanoethyl)-N-(2-acetoxyethyl)benzeneamine.[3] Two detailed experimental methods, the Phosphoric Acid method and the Sulfuric Acid method, are described below.
Experimental Protocol 1: Phosphoric Acid Method
This method is noted for producing a color that closely matches the standard absorption curve.[9]
-
Diazotization:
-
Add 400g of phosphoric acid to a 1000ml three-necked flask and heat to 60-65°C.[2][9]
-
Add 27g of 6-nitro-2-aminobenzothiazole and stir until completely dissolved.[9]
-
Cool the mixture to room temperature and add 50g of a cosolvent.[2]
-
Continue cooling to 0-5°C and slowly add 12g of sodium nitrite (B80452) over 1-2 hours. An antifoaming agent may be used.[2][9]
-
Maintain the temperature at 0-5°C for 3 hours, ensuring an excess of sodium nitrite is present (tested with starch iodide paper).[9]
-
Destroy the excess sodium nitrite with aminosulfonic acid. The resulting diazonium salt solution is ready for coupling.[9]
-
-
Coupling:
-
In a separate 2000ml beaker, add 200ml of distilled water and 0.2g of a dispersant.[9]
-
Add 71g of a 50% acetic acid solution of N-cyanoethyl-N-acetyloxyethyl aniline (B41778) and stir to ensure complete dispersion.[9]
-
Cool the mixture to 0°C using ice, then add 40g of hydrochloric acid.[2][9]
-
Slowly add the prepared diazonium salt solution over 1-1.5 hours, keeping the temperature between 0-5°C.[2][9]
-
Continue stirring at 0-5°C for 10 hours, maintaining a slight excess of the coupling component.[9]
-
Heat the mixture to 38°C, filter, wash the resulting solid with water until the pH is 7-8, and dry to obtain the crude dye.[9] The yield is approximately 82%.[9]
-
Experimental Protocol 2: Sulfuric Acid Method
This method produces a dye with a slightly bluer shade compared to the standard.[9]
-
Diazotization:
-
Add 196g of sulfuric acid to a 1000ml three-necked flask and heat to 60°C.[9]
-
Add 20g of 6-nitro-2-aminobenzothiazole and stir until dissolved.[9]
-
Cool to 40°C and slowly add 126g of water.[9]
-
Further cool to 0-5°C and add 42g of 40% nitrosulfuric acid over 1 hour.[9]
-
Maintain the temperature at 0-5°C for 3 hours.[9]
-
Destroy the excess nitrosulfuric acid with aminosulfonic acid.[9]
-
-
Coupling:
-
In a 2000ml beaker, combine 200ml of distilled water, 240g of hydrochloric acid, and 0.2g of dispersant.[9]
-
Add 50g of a 50% acetic acid solution of N-cyanoethyl-N-acetyloxyethyl aniline and disperse thoroughly.[9]
-
Cool to 0°C with ice and add the diazonium salt over 1-1.5 hours.[9]
-
Stir at 0-5°C for 10 hours.[9]
-
Adjust the pH to 1 with an alkali solution, heat to 60°C, filter, wash with water until the pH is 7-8, and dry. The yield is approximately 65%.[9]
-
Industrial Applications and Performance
The primary application of Disperse Red 177 is the dyeing and printing of polyester (B1180765) (PET) and its blended fabrics.[6][8][10] It is suitable for high-temperature, high-pressure exhaustion dyeing and thermosol dyeing methods, showing excellent performance, especially on ultrafine denier fibers.[2][9] It can also be used for dyeing and printing acetate (B1210297) and triacetate fabrics.[3]
The performance of a dye is often measured by its fastness to various conditions.
| Fastness Property | Rating (Scale) | Test Method (Example) | References |
| Light (Xenon Arc) | 4-5 to 5-6 (1-8) | ISO 105-B02 | [1][5][8] |
| Washing | 4-5 (1-5) | ISO 105-C03 | [1][5][8] |
| Sublimation | 4-5 to 5 (1-5) | ISO 105-P01 | [1][5][8] |
| Rubbing (Dry) | 4-5 (1-5) | ISO 105-X12 | [1] |
| Rubbing (Wet) | 4-5 (1-5) | ISO 105-X12 | [1] |
Analytical and Quality Control
Quality control for Disperse Red 177 typically involves ensuring its strength, shade, and purity meet specifications.
-
Spectrophotometry: UV-Visible spectrophotometry is used to measure the dye intensity and compare its coloristic properties against a standard.[9]
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC/MS), are standard methods for analyzing the purity of dyes and identifying any impurities or byproducts.[11]
-
Spectroscopy: While specific public data for Disperse Red 177 is limited, full characterization would involve Fourier-Transform Infrared (FT-IR) spectroscopy to identify functional groups and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the precise molecular structure.[12]
Toxicology and Relevance to Drug Development
For an audience in drug development, understanding a compound's toxicological profile is critical. However, specific, publicly accessible toxicological studies on C.I. Disperse Red 177 (CAS 58051-98-2) are scarce. It is crucial not to conflate data from other dyes, such as Disperse Red 1 or Disperse Red 17, as they are chemically distinct molecules.
-
General Azo Dye Concerns: Azo dyes as a class are noted for their potential to undergo reductive cleavage of the azo bond (-N=N-), which can release constituent aromatic amines.[13] Some aromatic amines are known carcinogens.[14] This is a primary toxicological concern for this class of compounds, relevant in metabolic studies, environmental fate, and occupational health.
-
Toxicity Data: No specific LD₅₀ or genotoxicity data for C.I. Disperse Red 177 was identified in the search results. General reviews indicate that many disperse dyes have low acute toxicity, but some can act as skin sensitizers or allergens upon contact.[13][15]
-
Relevance to Drug Development: There is no evidence in the provided literature to suggest that C.I. Disperse Red 177 is being investigated as a therapeutic agent or that it interacts with known drug signaling pathways. Its relevance to drug development professionals is more likely in the realm of safety and toxicology, for instance, if it were to be considered as an excipient (coloring agent) or if its metabolites or environmental presence were being studied. One source notes its use in wastewater treatment, where it breaks down into less toxic structures.[16]
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. Disperse Red 177 [chembk.com]
- 3. China Biggest Disperse Red 177 Polyester Dye Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 4. CAS 58051-98-2 | C.I.Disperse Red 177-Standard Group [std-fkm.com]
- 5. 58051-98-2|Disperse Red 177 C.I.Disperse Red 177|Colorcom Group [colorcominternational.com]
- 6. Disperse red 177 TDS|Disperse red 177 from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
- 7. chembk.com [chembk.com]
- 8. China Disperse Red 177 Suppliers, Manufacturers, Factory - Wholesale Price - TIANYA [dyesupplier.com]
- 9. Page loading... [guidechem.com]
- 10. Disperse Red FRL-Tianjin Zhaobo Chemical Co.,Ltd. [zhaobochem.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. FT-IR, UV-vis, 1H and 13C NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: a combined experimental and theoretical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sdc.org.uk [sdc.org.uk]
- 14. researchgate.net [researchgate.net]
- 15. scialert.net [scialert.net]
- 16. Disperse Red 177 | 68133-69-7 | FD173101 | Biosynth [biosynth.com]
